3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL
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Overview
Description
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline core, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, solvents like DMF or DCM
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[Bis(prop-2-EN-1-YL)amino]methyl}-2,6-dimethylquinolin-4-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to metal ions, forming stable complexes that facilitate various biochemical reactions. The bis(prop-2-en-1-yl)amino group enhances its ability to interact with nucleophiles and electrophiles, making it a versatile compound in chemical biology .
Comparison with Similar Compounds
Similar Compounds
- 3-{[Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl-2,6-dimethylquinolin-4-OL
- 3-{[Bis(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl-2,6-dimethylquinolin-4-yl propyl hydrogen sulfate
Uniqueness
Its ability to form stable complexes with metal ions and its versatility in undergoing different chemical reactions make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H22N2O/c1-5-9-20(10-6-2)12-16-14(4)19-17-8-7-13(3)11-15(17)18(16)21/h5-8,11H,1-2,9-10,12H2,3-4H3,(H,19,21) |
InChI Key |
JLBPYZJHOGOEIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC=C)CC=C)C |
Origin of Product |
United States |
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